molecular formula C10H11N3S B3417833 (5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine CAS No. 1158451-26-3

(5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine

Cat. No. B3417833
M. Wt: 205.28 g/mol
InChI Key: UGSXBHGKPPJJGZ-UHFFFAOYSA-N
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Description

“(5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine” is a compound that is related to a class of compounds known as thiazoles . Thiazoles are a type of heterocyclic compound that contain a five-membered C3NS ring. The specific compound you’re asking about seems to have additional functional groups attached to the thiazole ring, namely a methyl group and a phenyl group .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • A study demonstrated that (4-(4-substituted-phenyl/2,4-disubstituted-phenyl)-thiazol-2-yl)hydrazine derivatives exhibit promising anti-Candida activity, with some compounds showing synergistic effects and lower toxicity in combination with clotrimazole, highlighting their potential as antifungal agents (Carradori et al., 2013).
  • New thiazole compounds, including those incorporating the pyrazole moiety, have been synthesized and shown to possess significant antimicrobial activity, indicating their potential as broad-spectrum antimicrobial agents (Abdel-Wahab et al., 2008).

Anticancer Applications

  • Novel thiadiazole and thiazole derivatives, incorporating pyrazole and triazole moieties, have been evaluated for their anticancer activity, with several compounds showing promising effects against breast carcinoma and hepatocellular carcinoma cell lines, suggesting their potential as anticancer agents (Gomha et al., 2014); (Gomha et al., 2015).

Anti-Tuberculosis Activity

  • Research on the synthesis and reactions of (5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine derivatives has led to the discovery of compounds with good antihypertensive α-blocking activity and low toxicity, indicating a potential application in treating hypertension and associated conditions (Abdel-Wahab et al., 2008).

Corrosion Inhibition

  • Poly[(hydrazinylazo)]thiazoles derivatives have been synthesized and studied for their effectiveness as corrosion inhibitors for cast iron-carbon alloy in molar HCl, showcasing the utility of these compounds in industrial applications to prevent corrosion (El-Lateef et al., 2021).

properties

IUPAC Name

(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-7-9(12-10(13-11)14-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSXBHGKPPJJGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine

CAS RN

1158451-26-3
Record name 2-hydrazinyl-5-methyl-4-phenyl-1,3-thiazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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